molecular formula C15H16N2 B1340488 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline CAS No. 911105-85-6

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline

Cat. No.: B1340488
CAS No.: 911105-85-6
M. Wt: 224.3 g/mol
InChI Key: JRZKTIUJSLMEHA-UHFFFAOYSA-N
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Description

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an aniline moiety with a dihydroisoquinoline ring, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and prostaglandins . The interaction between this compound and AKR1C3 involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with AKR1C3 results in the inhibition of the enzyme’s activity, which in turn affects the metabolism of steroids and prostaglandins . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various tissues .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the dihydroisoquinoline ring, which is then coupled with an aniline derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens for halogenation.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitroaniline and halogenated aniline derivatives.

Scientific Research Applications

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is unique due to its specific combination of aniline and dihydroisoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZKTIUJSLMEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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